N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylindole, which is reacted with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring.
Formation of the Amide Bond: The intermediate product is then reacted with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can be compared with other indole derivatives:
Properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-3-14(18)16-7-6-11-9(2)17-13-5-4-10(15)8-12(11)13/h3-5,8,17H,1,6-7H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQCUHNQCCBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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